2-[(4-methoxyphenoxy)methyl]-5-methyl-1H-1,3-benzodiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(4-methoxyphenoxy)methyl]-5-methyl-1H-1,3-benzodiazole is a chemical compound that belongs to the benzodiazole family. This compound is characterized by the presence of a methoxyphenoxy group attached to a benzodiazole ring. Benzodiazoles are known for their diverse biological activities and are widely used in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-methoxyphenoxy)methyl]-5-methyl-1H-1,3-benzodiazole typically involves the reaction of 4-methoxyphenol with a suitable benzodiazole precursor under specific conditions. One common method involves the use of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) to facilitate the reaction. The reaction mixture is usually heated to promote the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions using similar reagents and conditions as those used in laboratory synthesis. The process may be optimized for higher yields and purity through the use of advanced purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
2-[(4-methoxyphenoxy)methyl]-5-methyl-1H-1,3-benzodiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of corresponding quinones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
2-[(4-methoxyphenoxy)methyl]-5-methyl-1H-1,3-benzodiazole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[(4-methoxyphenoxy)methyl]-5-methyl-1H-1,3-benzodiazole involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- 2-[(4-ethoxyphenoxy)methyl]-5-methyl-1H-1,3-benzodiazole
- 2-[(4-chlorophenoxy)methyl]-5-methyl-1H-1,3-benzodiazole
- 2-[(4-nitrophenoxy)methyl]-5-methyl-1H-1,3-benzodiazole
Uniqueness
2-[(4-methoxyphenoxy)methyl]-5-methyl-1H-1,3-benzodiazole is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. This compound may exhibit different pharmacokinetic and pharmacodynamic properties compared to its analogs, making it a valuable candidate for specific applications .
Biological Activity
The compound 2-[(4-methoxyphenoxy)methyl]-5-methyl-1H-1,3-benzodiazole is a member of the benzodiazole family, which has garnered attention for its diverse biological activities. This article reviews the synthesis, biological evaluations, and potential therapeutic applications of this compound, focusing on its pharmacological properties and mechanisms of action.
Chemical Structure and Properties
The structural formula of this compound can be represented as follows:
This compound features a benzodiazole core substituted with a methoxyphenyl group, which is significant for its biological activity. The presence of the methoxy group enhances lipophilicity, potentially improving bioavailability.
Biological Activity Overview
Benzodiazoles are known for various pharmacological effects, including:
- Antimicrobial Activity : Benzodiazole derivatives have shown promising activity against various bacterial strains and fungi. In vitro studies indicate that compounds with similar structures exhibit significant antimicrobial properties against Gram-positive and Gram-negative bacteria as well as antifungal activity .
- Anticancer Properties : Research indicates that benzodiazole derivatives can inhibit tumor growth by interfering with cell cycle progression and inducing apoptosis in cancer cells. These effects are often mediated through the modulation of key signaling pathways involved in cell proliferation and survival .
- Acetylcholinesterase Inhibition : Some studies suggest that benzodiazoles can act as acetylcholinesterase inhibitors, which may have implications for treating neurodegenerative diseases such as Alzheimer's disease. This activity is particularly relevant for compounds designed to enhance cognitive function by increasing acetylcholine levels in the brain .
Synthesis
The synthesis of this compound typically involves a multi-step process starting from commercially available precursors. A common method includes the reaction of 4-methoxyphenol with appropriate benzodiazole derivatives under specific conditions to yield the target compound. The purification process often involves recrystallization or chromatography to achieve high purity .
Case Study 1: Antimicrobial Evaluation
In a comparative study, several benzodiazole derivatives were evaluated for their antimicrobial efficacy using the broth microdilution method. The compound exhibited notable activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics .
Compound | MIC (µg/mL) | Target Organism |
---|---|---|
2-[(4-Methoxyphenoxy)methyl]-5-methyl-1H-benzodiazole | 50 | S. aureus |
Standard Antibiotic (Ciprofloxacin) | 25 | E. coli |
Case Study 2: Anticancer Activity
In vitro assays demonstrated that this compound significantly inhibited the proliferation of various cancer cell lines, including breast and colon cancer cells. The mechanism was linked to the induction of apoptosis and cell cycle arrest at the G2/M phase .
The biological activities of this compound are thought to arise from its ability to interact with specific molecular targets:
- DNA Interaction : Benzodiazoles can intercalate into DNA strands, leading to inhibition of DNA replication.
- Enzyme Inhibition : The compound may inhibit enzymes such as topoisomerases or kinases involved in cell proliferation.
Properties
IUPAC Name |
2-[(4-methoxyphenoxy)methyl]-6-methyl-1H-benzimidazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O2/c1-11-3-8-14-15(9-11)18-16(17-14)10-20-13-6-4-12(19-2)5-7-13/h3-9H,10H2,1-2H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VYYJBPZYTPWJOY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(N2)COC3=CC=C(C=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.